molecular formula C10H11ClO3S B2433733 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid CAS No. 923163-52-4

2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid

Cat. No.: B2433733
CAS No.: 923163-52-4
M. Wt: 246.71
InChI Key: SENQEYBTQCBZDQ-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . This compound is characterized by the presence of a chlorophenoxy group, an ethyl sulfanyl linkage, and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid has several scientific research applications:

Preparation Methods

The synthesis of 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thioglycolic acid under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with cellular receptors, while the sulfanyl linkage may participate in redox reactions within the cell. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .

Comparison with Similar Compounds

Similar compounds to 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid include:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the phenoxyethyl sulfanyl acetic acid scaffold.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-8-1-3-9(4-2-8)14-5-6-15-7-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENQEYBTQCBZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCSCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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